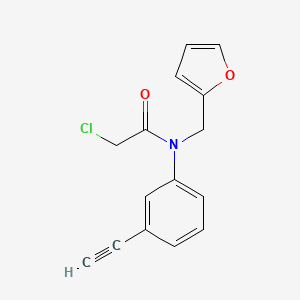
2-Chloro-N-(3-ethynylphenyl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-ethynylphenyl)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-ethynylphenyl)-N-(furan-2-ylmethyl)acetamide involves the inhibition of specific proteins involved in cellular processes. This compound has been shown to inhibit the activity of the protein BRD4, which is involved in the regulation of gene expression (Wang et al., 2019). This inhibition leads to the downregulation of genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-(3-ethynylphenyl)-N-(furan-2-ylmethyl)acetamide has a selective inhibitory effect on cancer cells, with minimal effects on normal cells (Wang et al., 2019). Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells (Zhang et al., 2018). These effects make this compound a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(3-ethynylphenyl)-N-(furan-2-ylmethyl)acetamide in lab experiments is its selectivity for cancer cells, which allows for the specific targeting of cancer cells without affecting normal cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments (Wang et al., 2019).
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-(3-ethynylphenyl)-N-(furan-2-ylmethyl)acetamide. One area of research could focus on the development of more efficient synthesis methods to increase yields and purity. Another area of research could focus on the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies could be conducted to investigate the potential applications of this compound in other areas of medicine and biochemistry.
In conclusion, 2-Chloro-N-(3-ethynylphenyl)-N-(furan-2-ylmethyl)acetamide is a promising compound with potential applications in cancer treatment and biochemistry. Its selective inhibitory effect on cancer cells and ability to induce apoptosis make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(3-ethynylphenyl)-N-(furan-2-ylmethyl)acetamide involves the reaction of 3-ethynylaniline with furfural to form 3-ethynyl-2-furylamine. This intermediate is then reacted with chloroacetyl chloride to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity (Wang et al., 2019).
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-ethynylphenyl)-N-(furan-2-ylmethyl)acetamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo (Wang et al., 2019). Additionally, this compound has been studied for its potential use as a tool for studying the role of specific proteins in cellular processes (Zhang et al., 2018).
Propiedades
IUPAC Name |
2-chloro-N-(3-ethynylphenyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-12-5-3-6-13(9-12)17(15(18)10-16)11-14-7-4-8-19-14/h1,3-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXSISCUPZNCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N(CC2=CC=CO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


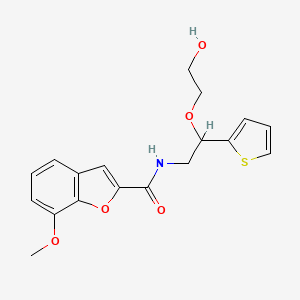
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2907925.png)

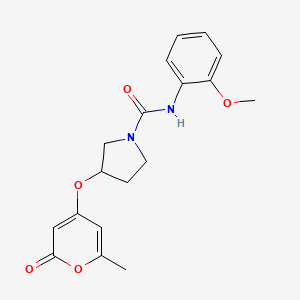

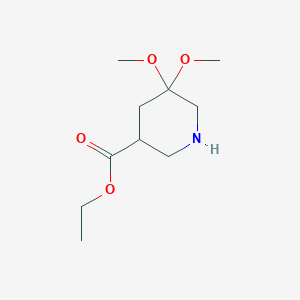

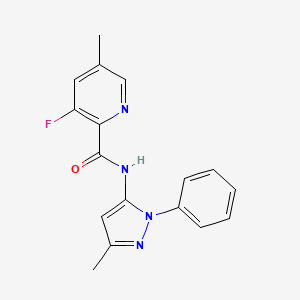

![8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2907940.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2907941.png)
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2907942.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2907944.png)